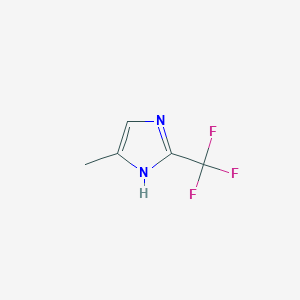

5-Methyl-2-(trifluoromethyl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c1-3-2-9-4(10-3)5(6,7)8/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKVKJPSEDXEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271348 | |

| Record name | 5-Methyl-2-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66675-23-8 | |

| Record name | 5-Methyl-2-(trifluoromethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66675-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for 5 Methyl 2 Trifluoromethyl 1h Imidazole

Cyclization-Based Synthesis Approaches

Cyclization reactions form the cornerstone of imidazole (B134444) synthesis, providing a direct pathway to the heterocyclic ring system. These methods involve the condensation of multiple components or the intramolecular cyclization of a pre-functionalized linear precursor.

Classical Condensation Reactions for Imidazole Ring Formation

The Debus synthesis, first reported in 1858, represents a classical approach to imidazole synthesis, involving the reaction of a dicarbonyl compound (glyoxal), an aldehyde, and ammonia. nih.gov While this method is versatile for creating C-substituted imidazoles, its application to the synthesis of trifluoromethylated imidazoles requires the use of specialized starting materials. nih.gov

Modern variations of condensation reactions often employ multicomponent strategies. For instance, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved through the condensation of an aldehyde, benzil, and ammonium (B1175870) acetate. scirp.org To produce 5-methyl-2-(trifluoromethyl)-1H-imidazole, this would necessitate the use of a trifluoromethylated aldehyde derivative.

Another classical approach involves the cyclization of α-keto-aldehydes with ammonium acetate. researchgate.net The required α-keto-aldehyde precursor can be obtained from the oxidation of a corresponding methyl ketone. researchgate.net

Mechanistic Insights into Cyclization Pathways Utilizing Trifluoromethylated Precursors

The incorporation of a trifluoromethyl group significantly influences the reactivity of precursors and the mechanistic pathways of cyclization. The strong electron-withdrawing nature of the CF3 group can affect the nucleophilicity and electrophilicity of adjacent functional groups.

One proposed mechanism for the formation of a trifluoromethyl-containing imidazole involves the initial deprotonation of a suitable precursor, such as TosMIC (tosylmethyl isocyanide), to form a stabilized carbanion. nih.gov This carbanion then attacks a carbon-nitrogen double bond in a trifluoromethylated substrate, leading to an intermediate adduct. nih.gov Subsequent intramolecular cyclization and elimination steps result in the formation of the imidazole ring. nih.gov

In the context of [3+2] cycloaddition reactions, a proposed mechanism for the formation of 5-trifluoromethyl 1,2,4-triazoles, which shares similarities with imidazole synthesis, involves the in situ generation of a nitrile imine that undergoes regioselective cycloaddition with a trifluoromethylated nitrile precursor. mdpi.com

Strategic Application of Precursors for this compound Synthesis

The strategic selection of precursors is paramount for the efficient synthesis of this compound. The van Leusen imidazole synthesis, which utilizes TosMIC, is a powerful tool for constructing the imidazole ring. nih.gov

A notable strategy involves the reaction of N-aryltrifluoroacetimidoyl chlorides with TosMIC in the presence of a base to yield 1,4,5-trisubstituted imidazoles containing a trifluoromethyl group. nih.gov Another approach uses 1-imidoylbenzotriazoles, which react with TosMIC to produce 1-aryl-4-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)-1H-imidazoles. nih.gov

A general and effective system for the synthesis of CF3-containing imidazoles involves the iodide-promoted [3+2] cyclization of β-trifluoromethyl enones with amidines. acs.org This method can also be adapted for a one-pot synthesis of trifluoromethylated imidazoles through a sequential cyclization and oxidation process. acs.org

Catalytic Synthetic Transformations

Catalysis offers efficient and selective routes to complex molecules like this compound. Both transition metal-mediated and organocatalytic methods have been developed for the construction of the imidazole scaffold.

Transition Metal-Mediated C-N Bond Formations (e.g., Pd-catalyzed, Cu-catalyzed)

Transition metals, particularly palladium and copper, are widely used to catalyze the formation of carbon-nitrogen bonds, a key step in many imidazole syntheses. These methods often involve the coupling of an amine or an imidazole precursor with a suitable aryl or vinyl halide or triflate.

For example, the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine can be achieved by reacting 3-bromo-5-trifluoromethyl-phenylamine with 4-methyl-1H-imidazole in the presence of a copper(I) salt catalyst. google.com This demonstrates the utility of copper in forming the C-N bond between a substituted phenyl ring and the imidazole nitrogen. Palladium catalysts are also effective in similar coupling reactions. google.com

Visible-light-induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides represents a modern approach for constructing 2-trifluoromethyl-substituted heterocyclic systems, although this specific example leads to indoles. rsc.org

Organocatalytic and Metal-Free Protocols for Imidazole Scaffold Construction

Organocatalysis provides a valuable alternative to metal-based methods, often offering milder reaction conditions and avoiding potential metal contamination of the final product.

A metal-free approach for the synthesis of 3-trifluoromethyl-1,2,4-triazoles involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and a formyl source. nih.gov While this produces a triazole, the principles of multi-component, metal-free reactions can be applied to imidazole synthesis.

The synthesis of chiral α-trifluoromethyl allylboronic acids has been achieved using a BINOL-derived organocatalyst. acs.org These chiral building blocks can then be used in subsequent reactions to form more complex trifluoromethylated molecules. acs.org Furthermore, organocatalytic asymmetric synthesis of trifluoromethyl-substituted diarylpyrrolines has been demonstrated, highlighting the power of organocatalysis in controlling stereochemistry in the synthesis of fluorinated heterocycles. nih.gov

Interactive Data Tables

Table 1: Overview of Synthetic Methodologies

| Methodology | Key Reagents | Product Type | Reference |

| Classical Condensation | Glyoxal, Aldehyde, Ammonia | C-substituted imidazoles | nih.gov |

| van Leusen Synthesis | TosMIC, Trifluoroacetimidoyl chlorides | 1,4,5-trisubstituted trifluoromethyl-imidazoles | nih.gov |

| [3+2] Cyclization | β-trifluoromethyl enones, Amidines | CF3-containing imidazoles | acs.org |

| Copper-Catalyzed C-N Coupling | 4-methyl-1H-imidazole, Substituted phenylamine, Cu(I) salt | Phenyl-substituted methyl-imidazoles | google.com |

| Metal-Free Multicomponent | Trifluoroacetimidoyl chlorides, Hydrazine hydrate | Trifluoromethyl-1,2,4-triazoles | nih.gov |

Ligand Design and Optimization in Catalyzed Synthesis of Trifluoromethylated Imidazoles

The catalyzed synthesis of trifluoromethylated imidazoles often relies on the strategic design and optimization of ligands to control reactivity and selectivity. While direct information on ligand design specifically for this compound is limited, broader principles from the synthesis of related fluorinated imidazoles and other heterocyclic compounds can be applied.

Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are frequently employed in the formation of imidazole rings. rsc.orggoogle.com The ligands coordinated to these metals play a crucial role in the reaction's success. For instance, in cross-coupling reactions to form C-N bonds, phosphine (B1218219) ligands are commonly used. The electronic and steric properties of these ligands can be fine-tuned to optimize catalytic activity. For the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, a related compound, a copper(I) salt is used as a catalyst, often in the presence of a coordinating additive like a 1,2-diamine. google.com

In the context of asymmetric synthesis, chiral ligands are essential for achieving enantioselectivity. While not directly applicable to the achiral this compound, the principles of ligand design for stereocontrol are noteworthy. For example, in the enantioselective fluorination of sulfonimidoyl chlorides, squaramide-based catalysts with specific hydrogen-bonding capabilities have been shown to provide excellent enantiocontrol. acs.org This highlights the importance of non-covalent interactions between the ligand and substrate in directing the reaction outcome.

The development of N-heterocyclic carbene (NHC) ligands has also provided new avenues for catalyzed reactions. NHCs are strong σ-donors and can form stable complexes with a variety of metals. Their modular nature allows for systematic tuning of their steric and electronic properties. In one study, an NHC-catalyzed radical trifluoromethylation of olefins was developed, showcasing the potential of these ligands in facilitating reactions involving trifluoromethyl groups. acs.org

Interactive Table: Ligand Types and Their Roles in Heterocycle Synthesis

| Ligand Type | Metal | Role in Synthesis | Example Application |

| Phosphines | Palladium, Copper | C-N cross-coupling | Synthesis of aryl-substituted imidazoles |

| 1,2-Diamines | Copper | Coordinating additive | Synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine google.com |

| Chiral Squaramides | N/A (Organocatalyst) | Enantioselective fluorination | Asymmetric synthesis of chiral sulfonimidoyl fluorides acs.org |

| N-Heterocyclic Carbenes (NHCs) | Various | Radical trifluoromethylation | β-trifluoromethyl-α-substituted ketones synthesis acs.org |

Multi-Component Reactions (MCRs) for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient and atom-economical approach to synthesizing complex molecules like this compound. bohrium.comnih.gov These reactions are advantageous as they often reduce the number of synthetic steps, minimize waste, and simplify purification processes. bohrium.com

A common strategy for synthesizing substituted imidazoles via MCR is the Radziszewski reaction and its variations. This typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine in the presence of a catalyst. bohrium.com For the synthesis of 2,4,5-trisubstituted imidazoles, various catalysts have been explored, including boric acid, which has been shown to be effective in aqueous media under ultrasound irradiation. researchgate.net

Specifically for trifluoromethylated imidazoles, MCRs provide a direct route to introduce the CF3 group. One approach involves a silver-catalyzed [3+2] cycloaddition of azomethine ylides with trifluoroacetimidoyl chlorides, which has been used to create 5-(trifluoromethyl)imidazoles. rsc.org Another method describes a one-pot synthesis of trifluoromethylated 2,3-dihydro-1H-imidazoles from electron-poor N,O-acetals and aryl Grignard reagents. nih.gov

The development of novel MCRs continues to expand the toolkit for synthesizing these valuable compounds. For instance, a metal-free, three-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate has been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles, a related class of heterocycles. nih.govfrontiersin.org Such strategies could potentially be adapted for the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. This involves the use of safer solvents, energy-efficient methods, and renewable starting materials.

Performing reactions in water or without a solvent is a key aspect of green chemistry. Water is a non-toxic, non-flammable, and inexpensive solvent. The synthesis of 2,4,5-triaryl-1H-imidazole derivatives has been successfully achieved in aqueous media using boric acid as a catalyst under ultrasound irradiation, demonstrating the feasibility of this approach for imidazole synthesis. researchgate.net

Solvent-free reactions, often facilitated by microwave irradiation, offer significant advantages by reducing waste and often accelerating reaction times. mdpi.com A microwave-assisted, solvent-free approach has been described for the ring-opening reactions of phenyl glycidyl (B131873) ether with imidazoles, yielding products rapidly and with competitive yields compared to traditional heating methods. mdpi.com This technique is particularly suitable for high-throughput screening in drug discovery. mdpi.com

Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for reducing energy consumption and reaction times. nih.gov This technology has been successfully applied to the synthesis of various imidazole derivatives. For example, a sequential two-step, one-pot multicomponent reaction for synthesizing novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives was carried out under microwave-assisted conditions, providing a green protocol with moderate to good yields. nih.gov

Ultrasound irradiation is another energy-efficient technique that can promote reactions. The synthesis of 2,4,5-triaryl-1H-imidazoles catalyzed by boric acid was effectively carried out in aqueous media under ultrasound at room temperature, resulting in excellent yields and short reaction times. researchgate.net

Optimization Strategies for Yield and Purity in Preparative Chemistry

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in preparative chemistry. This involves a systematic investigation of various parameters, including catalyst, solvent, temperature, and reaction time.

The optimization of a multi-component reaction for the synthesis of 3-trifluoromethyl-1,2,4-triazoles involved screening various acidic additives and solvents. It was found that trifluoroacetic acid (TFA) as an additive and toluene (B28343) as the solvent provided the highest efficiency. nih.gov

In another example, the synthesis of monofluorinated tricyclic 2H-imidazoles was optimized by carefully selecting the base, solvent, and additives. The use of LiHMDS as a base, 1,2-dimethoxyethane (B42094) as the solvent, and 18-crown-6 (B118740) as an additive led to good yields of the desired product. acs.org

Interactive Table: Optimization Parameters and Their Effects

| Parameter | Effect on Reaction | Example |

| Catalyst | Influences reaction rate and selectivity. | Silver catalyst in [3+2] cycloaddition for 5-(trifluoromethyl)imidazoles was recoverable. rsc.org |

| Solvent | Affects solubility, reactivity, and can influence the reaction pathway. | Toluene was found to be the optimal solvent for a multi-component synthesis of 3-trifluoromethyl-1,2,4-triazoles. nih.gov |

| Additive | Can enhance catalyst activity or stabilize intermediates. | 18-crown-6 was used as an additive to improve the yield in the synthesis of monofluorinated tricyclic 2H-imidazoles. acs.org |

| Temperature | Controls reaction rate and can affect product distribution. | Elevated temperatures (100-150 °C) were used for the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine. google.com |

| Reaction Time | Determines the extent of reaction completion. | Microwave-assisted synthesis significantly reduced reaction times for imidazole derivatives. mdpi.com |

Chemical Reactivity and Derivatization Pathways of 5 Methyl 2 Trifluoromethyl 1h Imidazole

Electrophilic Aromatic Substitution (EAS) Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, generally susceptible to electrophilic attack. However, the presence of a strongly deactivating trifluoromethyl group at the C2 position significantly influences the regioselectivity of these reactions. nih.govmdpi.com The trifluoromethyl group, through its powerful inductive electron-withdrawing effect, deactivates the entire ring towards electrophilic substitution and directs incoming electrophiles primarily to the C4 and C5 positions. Conversely, the methyl group at C5 is an activating group, directing electrophiles to the ortho and para positions (C4 and N1/N3).

In the case of 5-Methyl-2-(trifluoromethyl)-1H-imidazole, the C4 position is the most probable site for electrophilic attack. This is due to the combined directing effects of the C5-methyl group (ortho-directing) and the C2-trifluoromethyl group (meta-directing).

| Reaction Type | Reagents and Conditions | Major Product(s) | Notes |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-methyl-2-(trifluoromethyl)-1H-imidazole | The reaction requires harsh conditions due to the deactivating effect of the CF₃ group. researchgate.netgoogle.com |

| Halogenation | Br₂/AcOH or NBS | 4-Bromo-5-methyl-2-(trifluoromethyl)-1H-imidazole | Selective monobromination is expected at the C4 position. |

| Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | 4-Acyl-5-methyl-2-(trifluoromethyl)-1H-imidazole | Friedel-Crafts acylation is challenging but can occur at the C4 position. mdpi.com |

Nucleophilic Substitution Reactions and Anion Chemistry

The acidic N-H proton of the imidazole ring can be readily deprotonated by a suitable base to form the corresponding imidazolide (B1226674) anion. This anion is a potent nucleophile and can participate in a variety of substitution reactions, most notably N-alkylation. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

The trifluoromethyl group is generally resistant to nucleophilic attack. However, under forcing conditions or with specific nucleophiles, displacement of fluoride (B91410) ions can occur, although this is not a common reaction pathway for this compound. acs.org

Table of N-Alkylation Reactions:

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide | NaH | THF | 1,5-Dimethyl-2-(trifluoromethyl)-1H-imidazole |

| Benzyl bromide | K₂CO₃ | Acetonitrile | 1-Benzyl-5-methyl-2-(trifluoromethyl)-1H-imidazole |

Functionalization of Peripheral Sites and Side-Chain Modifications

Beyond reactions on the imidazole core, the peripheral methyl group and the N-H position offer opportunities for further functionalization.

The methyl group at C5 can undergo a range of transformations. For instance, radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom, which can then be used in subsequent cross-coupling reactions. Oxidation of the methyl group to a carboxylic acid is also a potential transformation, although it may require harsh conditions that could affect the imidazole ring.

The N-H position can be functionalized with various protecting groups or other moieties to modulate the compound's properties or to direct subsequent reactions.

Oxidation-Reduction Chemistry of the Imidazole Core

The imidazole ring is relatively stable towards oxidation. However, strong oxidizing agents can lead to ring cleavage. The trifluoromethyl group is highly resistant to oxidation due to the strength of the C-F bonds. mdpi.com Theoretical studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals suggest that OH addition is a key pathway. rsc.org In the case of this compound, the presence of the electron-withdrawing trifluoromethyl group would likely make the ring less susceptible to oxidative degradation compared to unsubstituted imidazole.

Reduction of the imidazole ring is generally difficult to achieve while preserving the aromaticity. The trifluoromethyl group is also highly resistant to reduction.

Ring Transformation Reactions and Rearrangements

While the imidazole ring is generally stable, ring-opening reactions can be induced under specific conditions. For example, treatment with certain reagents can lead to cleavage of the imidazole ring, providing access to acyclic precursors. researchgate.net Ring-opening lithiation-borylation has been demonstrated for 2-trifluoromethyl oxirane, suggesting that similar strategies might be applicable to other trifluoromethyl-substituted heterocycles under specific conditions. nih.gov

Rearrangement reactions of the this compound scaffold are not widely reported in the literature. However, the synthesis of monofluorinated tricyclic 2H-imidazoles through a cascade reaction involving a difluoroquinone methide intermediate from o-trifluoromethyl benzylamines showcases the potential for complex rearrangements in related systems. acs.org

Derivatization Towards More Complex Molecular Architectures

This compound is a valuable synthon for the construction of more complex molecules with applications in various fields. mdpi.comresearchgate.net Its derivatives have been explored as bioactive compounds, including potential therapeutic agents. researchgate.net The imidazole core can act as a versatile scaffold for the synthesis of ligands for metal complexes, which can have applications in catalysis or materials science. mdpi.comcore.ac.uk For instance, trifluoromethyl-substituted imidazoles have been incorporated into ligands for the development of metal-organic frameworks (MOFs). mdpi.com Furthermore, the van Leusen imidazole synthesis provides a route to 1,4,5-trisubstituted imidazoles containing a trifluoromethyl group, highlighting the utility of such compounds in building complex heterocyclic systems. mdpi.comsemanticscholar.org

Examples of Derivatization:

| Derivative Type | Synthetic Strategy | Potential Application |

| Bioactive Molecules | Modification of the N-H and C4 positions with various functional groups. researchgate.net | Pharmaceuticals researchgate.net |

| Metal-Organic Frameworks (MOFs) | Use as a linker in the synthesis of MOFs. mdpi.com | Gas storage, catalysis |

| Polysubstituted Imidazoles | Cross-coupling reactions at a halogenated C4 position. | Materials science, medicinal chemistry |

Advanced Spectroscopic Characterization for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and dynamics of atoms within a molecule. For 5-Methyl-2-(trifluoromethyl)-1H-imidazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is required for a complete assignment. It is important to note that imidazoles unsubstituted on the nitrogen can exist as a mixture of rapidly equilibrating tautomers. In this case, this compound coexists with its tautomer, 4-Methyl-2-(trifluoromethyl)-1H-imidazole. This dynamic equilibrium can influence the observed chemical shifts and may lead to time-averaged signals in the NMR spectra.

Proton (¹H) NMR spectroscopy provides information about the number and electronic environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aliphatic methyl protons, the lone aromatic proton on the imidazole (B134444) ring, and the N-H proton.

Methyl Protons (CH₃): A singlet in the aliphatic region, typically around δ 2.0–2.5 ppm.

Imidazole Ring Proton (C4-H): A singlet in the aromatic region, expected to appear downfield (δ 7.0–8.0 ppm) due to the electronic environment of the heterocyclic ring. rsc.org

Imine Proton (N-H): A broad singlet that can appear over a wide chemical shift range and may exchange with deuterium (B1214612) in solvents like D₂O.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.3 | Singlet (s) |

| Imidazole (C4-H) | ~7.6 | Singlet (s) |

| Imine (N-H) | Variable (Broad) | Singlet (br s) |

Carbon (¹³C) NMR spectroscopy maps the carbon framework of a molecule. The spectrum for this compound would show signals for each unique carbon atom. The trifluoromethyl group's carbon signal is characteristically split into a quartet by the three attached fluorine atoms. Due to fast tautomerization, the signals for the imidazole ring carbons (C2, C4, and C5) can sometimes be broad or difficult to detect in solution. nih.gov

| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| Methyl (CH₃) | ~10-15 | Singlet |

| Imidazole (C5) | ~130 | Singlet |

| Imidazole (C4) | ~120 | Singlet |

| Imidazole (C2) | ~145 | Quartet (q) |

| Trifluoromethyl (CF₃) | ~120 | Quartet (q) |

Fluorine (¹⁹F) NMR is highly specific for analyzing fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift provides information about the electronic environment of the CF₃ group. In a related compound, 1-methyl-2-(trifluoromethyl)-1H-imidazole, the trifluoromethyl group appears as a singlet around δ -61.5 ppm. rsc.org This value serves as a useful reference point for the title compound.

| Fluorine Type | Expected Chemical Shift (δ, ppm) vs. CFCl₃ | Expected Multiplicity |

|---|---|---|

| Trifluoromethyl (CF₃) | ~ -60 to -65 | Singlet (s) |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, it would primarily be used to confirm the absence of coupling for the singlet methyl and aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). nih.gov It would definitively link the methyl proton signal to the methyl carbon signal and the aromatic proton signal to the C4 carbon signal.

A correlation between the methyl protons and the C4 and C5 carbons of the imidazole ring.

A correlation between the C4-H proton and the C2 and C5 carbons.

These correlations would confirm the substitution pattern of the imidazole ring. rsc.org

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography gives the precise three-dimensional arrangement of atoms in a solid crystal. This technique provides definitive data on bond lengths, bond angles, and intermolecular interactions. Although specific crystal structure data for this compound is not available in the analyzed sources, the crystallographic data of a related compound, 2-Trifluoromethyl-1H-benzimidazole, can serve as an illustrative example of the insights gained from such an analysis. researchgate.net

X-ray analysis of a crystalline sample would reveal the precise geometry of the this compound molecule. Key findings from such an analysis would include:

Planarity: Confirmation of the planarity of the imidazole ring.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-N, C-C, C-F) and angles, which reflect the hybridization and electronic nature of the atoms.

Intermolecular Interactions: Identification of hydrogen bonding, typically involving the imine N-H group as a donor and a nitrogen atom of an adjacent molecule as an acceptor. researchgate.netnsf.gov These interactions dictate how the molecules pack together to form the crystal lattice.

The following table presents example crystallographic data for the related compound 2-Trifluoromethyl-1H-benzimidazole to illustrate the type of information obtained. researchgate.net

| Parameter | Example Value (for 2-Trifluoromethyl-1H-benzimidazole) |

|---|---|

| Chemical Formula | C₈H₅F₃N₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a (Å) | 11.859 |

| b (Å) | 7.2154 |

| c (Å) | 19.508 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1669.2 |

| Z (Molecules per unit cell) | 8 |

This comprehensive structural analysis, combining various NMR techniques with X-ray crystallography, provides a complete and unambiguous picture of the molecular architecture of this compound.

Examination of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While a specific single-crystal X-ray diffraction analysis for this compound is not publicly available, the intermolecular interactions governing its crystal packing can be inferred from its structural features and published data on related imidazole derivatives. The molecule possesses key functional groups that dictate its solid-state architecture: the imidazole ring with an N-H donor and a pyridinic nitrogen acceptor, and the trifluoromethyl group.

Hydrogen Bonding: The primary intermolecular interaction expected is hydrogen bonding. The N-H group of the imidazole ring is a potent hydrogen bond donor, while the unprotonated nitrogen atom acts as an acceptor. This allows for the formation of strong N-H···N hydrogen bonds, which typically lead to the assembly of molecules into chains or catemers, a common motif in the crystal structures of N-unsubstituted imidazoles. nih.gov For instance, in the crystal structure of 5-nitro-2-trifluoromethyl-1H-benzimidazole monohydrate, molecules are linked by N-H···O and O-H···N hydrogen bonds to form sheets. nih.gov The presence of the electron-withdrawing trifluoromethyl group can increase the acidity of the N-H proton, potentially strengthening this hydrogen bond interaction.

π-π Stacking: The aromatic imidazole ring facilitates π-π stacking interactions between adjacent molecules. These interactions, where the planar rings arrange in a parallel or parallel-displaced fashion, are a significant cohesive force in many heterocyclic crystal structures. acs.org The extent of this stacking is influenced by the steric hindrance and electronic nature of the substituents. In computational studies of similar heterocyclic systems, π-π stacking has been identified as a key stabilizing interaction. acs.org The interplay between hydrogen bonding and π-π stacking is crucial in determining the final, most stable three-dimensional crystal lattice.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman) for Functional Group Identification

Experimental FTIR and Raman spectra for this compound are not widely published. However, the expected vibrational frequencies can be predicted by analyzing its constituent functional groups and comparing them with data from analogous compounds like 2-methylimidazole (B133640) and other trifluoromethyl-substituted heterocycles. nist.govnist.govnist.gov

The key vibrational modes can be assigned as follows:

N-H Stretching: A broad absorption band is expected in the FTIR spectrum between 3000 and 3400 cm⁻¹, characteristic of the N-H stretching vibration involved in hydrogen bonding.

C-H Stretching: Aromatic C-H stretching from the imidazole ring is anticipated around 3100 cm⁻¹, while aliphatic C-H stretching from the methyl group should appear in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The imidazole ring stretching vibrations (C=N and C=C) are expected to produce a series of bands in the 1450-1650 cm⁻¹ range.

C-F Stretching: The trifluoromethyl group is expected to exhibit very strong and characteristic absorption bands. The symmetric and asymmetric C-F stretching vibrations typically occur in the 1100-1350 cm⁻¹ region.

Ring and Substituent Bending: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to in-plane and out-of-plane bending of the imidazole ring, as well as bending modes of the methyl and trifluoromethyl groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Imidazole N-H | 3000 - 3400 | Medium-Broad |

| Aromatic C-H Stretch | Imidazole C-H | ~3100 | Weak-Medium |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 3000 | Medium |

| C=N / C=C Stretch | Imidazole Ring | 1450 - 1650 | Medium-Strong |

| C-F Asymmetric Stretch | Trifluoromethyl (-CF₃) | ~1280 - 1350 | Very Strong |

| C-F Symmetric Stretch | Trifluoromethyl (-CF₃) | ~1100 - 1200 | Very Strong |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₅H₅F₃N₂.

Molecular Weight: The monoisotopic mass of the compound is calculated to be 150.0405 g/mol . bmrb.io High-resolution mass spectrometry (HRMS) would be able to confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern: While an experimental mass spectrum is not readily available, a plausible fragmentation pattern under electron ionization (EI) can be proposed based on the known stability of fragments from related molecules. The molecular ion peak [M]⁺• would be observed at m/z 150. Key fragmentation pathways would likely include:

Loss of a Fluorine Atom: A peak at m/z 131, corresponding to the [M-F]⁺ ion.

Loss of the Trifluoromethyl Radical: The C-CF₃ bond is susceptible to cleavage, leading to a significant fragment at m/z 81, corresponding to the [M-CF₃]⁺ ion. This would be a stable, protonated 5-methylimidazole cation.

Ring Cleavage: Imidazole rings characteristically fragment via the loss of hydrogen cyanide (HCN). Therefore, a fragment arising from the [M-CF₃-HCN]⁺ pathway could be observed at m/z 54.

Loss of Methyl Radical: Cleavage of the methyl group could result in a fragment at m/z 135, [M-CH₃]⁺.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 150 | [M]⁺• (Molecular Ion) | [C₅H₅F₃N₂]⁺• |

| 131 | [M-F]⁺ | [C₅H₅F₂N₂]⁺ |

| 81 | [M-CF₃]⁺ | [C₄H₅N₂]⁺ |

| 54 | [M-CF₃-HCN]⁺ | [C₃H₃N]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption properties of this compound, determined by UV-Vis spectroscopy, are dictated by the electronic transitions within the imidazole chromophore, modulated by its substituents.

The imidazole ring itself undergoes a high-energy π → π* transition. For unsubstituted imidazole in aqueous solution, this absorption maximum (λmax) is observed near 209 nm. mdpi.com The substituents on the ring significantly influence the position and intensity of this band.

Effect of the Methyl Group: The methyl group (-CH₃) at the C5 position acts as an auxochrome. It is an electron-donating group that typically causes a small bathochromic shift (a shift to longer wavelengths) of the λmax. For example, the λmax of 4-methyl-imidazole is shifted to 217 nm compared to imidazole. mdpi.comresearchgate.net

Effect of the Trifluoromethyl Group: The trifluoromethyl group (-CF₃) at the C2 position is a strong electron-withdrawing group. Such groups can have a more complex effect. While they can sometimes cause hypsochromic shifts (to shorter wavelengths) by lowering the energy of the π* orbital, they can also induce bathochromic shifts depending on the specific electronic structure.

Given these competing effects, the λmax for this compound is expected to be in the range of 210-225 nm. A weaker n → π* transition, originating from the non-bonding electrons on the nitrogen atoms, may also be observed at longer wavelengths (typically >260 nm), though often with much lower intensity. researchgate.net

| Compound | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| Imidazole | ~209 | π → π | mdpi.com |

| 4-Methyl-imidazole | ~217 | π → π | mdpi.comresearchgate.net |

| This compound | ~210-225 (Predicted) | π → π* | - |

Computational and Theoretical Investigations of 5 Methyl 2 Trifluoromethyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for predicting the electronic structure and properties of molecules with a high degree of accuracy. niscpr.res.inresearchgate.netsemanticscholar.org For 5-Methyl-2-(trifluoromethyl)-1H-imidazole, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy of the molecule. For substituted imidazoles, different conformations may exist, particularly concerning the orientation of substituent groups. researchgate.net A potential energy surface scan can be performed by systematically rotating specific bonds to identify all possible stable conformers. researchgate.net For this compound, the rotation of the trifluoromethyl group would be of particular interest. The conformer with the lowest energy is considered the ground state structure and is used for subsequent calculations. It is important to note the tautomeric nature of N-unsubstituted imidazoles, where the hydrogen atom can reside on either of the two nitrogen atoms, leading to 4-methyl and 5-methyl tautomers. mdpi.com Computational studies on similar imidazoles have shown that DFT methods can predict the relative stability of these tautomers. mdpi.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C2-N1 | 1.35 |

| N1-C5 | 1.38 | |

| C5-C4 | 1.37 | |

| C4-N3 | 1.39 | |

| N3-C2 | 1.32 | |

| C2-C(F3) | 1.50 | |

| C5-C(H3) | 1.51 | |

| Bond Angle (°) | N1-C2-N3 | 111.0 |

| C2-N3-C4 | 107.0 | |

| N3-C4-C5 | 108.0 | |

| C4-C5-N1 | 106.0 | |

| C5-N1-C2 | 108.0 | |

| Dihedral Angle (°) | H-N1-C2-C(F3) | 180.0 |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for imidazole (B134444) derivatives as a reference. Actual values would be determined through DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. For instance, studies on other imidazole derivatives have successfully used FMO analysis to rationalize their biological activities. niscpr.res.in

Table 2: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound

| Parameter | Symbol | Predicted Value (eV) |

| Energy of HOMO | EHOMO | -7.0 |

| Energy of LUMO | ELUMO | -1.5 |

| HOMO-LUMO Energy Gap | ΔE | 5.5 |

| Electronegativity | χ | 4.25 |

| Chemical Hardness | η | 2.75 |

| Global Softness | S | 0.36 |

| Electrophilicity Index | ω | 3.29 |

Note: These values are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Quantum Chemical Modeling of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model.

Prediction and Validation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. niscpr.res.in The calculated chemical shifts are then correlated with experimental data, which helps in the definitive assignment of the observed signals. niscpr.res.in For this compound, predicting the chemical shifts of the ring protons and carbons, as well as those of the methyl and trifluoromethyl groups, would be essential for its structural confirmation. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational changes in solution. acs.org

Simulation of Vibrational Spectra (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated vibrational spectra can be compared with experimental FT-IR and FT-Raman spectra to identify and assign the characteristic vibrational modes of the functional groups present in this compound. researchgate.netresearchgate.net This includes the stretching and bending vibrations of the imidazole ring, the C-H bonds of the methyl group, and the C-F bonds of the trifluoromethyl group. A good agreement between the theoretical and experimental spectra would validate the accuracy of the calculated molecular geometry and electronic structure. researchgate.net

Theoretical Prediction of Electronic Absorption (UV-Vis) Spectra

The electronic absorption properties of this compound can be predicted using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). This quantum chemical approach is widely used to calculate the excited states of molecules, providing information on electronic transitions, which correspond to the absorption of light in the ultraviolet and visible regions.

Key electronic transitions in imidazole-based compounds typically involve π → π* transitions within the aromatic ring. niscpr.res.in The presence of the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating methyl (-CH3) group on the imidazole ring is expected to influence the energy of the molecular orbitals, thereby shifting the absorption maxima compared to the unsubstituted imidazole. Specifically, the strong inductive effect of the -CF3 group can lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), affecting the HOMO-LUMO energy gap and, consequently, the absorption wavelengths.

A hypothetical table of predicted UV-Vis data for this compound, as would be generated from a TD-DFT calculation, is presented below.

Table 1: Hypothetical Predicted Electronic Transitions for this compound This table is illustrative and based on typical results from TD-DFT calculations for similar compounds.

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 275 | 0.085 | HOMO → LUMO (π → π) |

| S0 → S2 | 240 | 0.120 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 215 | 0.050 | HOMO → LUMO+1 (π → π*) |

Tautomerism and Isomerism Studies

The structure of this compound is subject to tautomerism, a form of isomerism involving the migration of a proton. The imidazole ring contains two nitrogen atoms, and the N-H proton can reside on either one. For a non-symmetrically substituted imidazole like this one, this results in two distinct tautomeric forms. mdpi.com

Specifically, this compound is in a rapid tautomeric equilibrium with 4-Methyl-2-(trifluoromethyl)-1H-imidazole. The hydrogen atom on the nitrogen at position 1 can migrate to the nitrogen at position 3, causing the methyl group to be at position 4 relative to the N-H proton. mdpi.com The term "5-Methyl" typically refers to one of these tautomers, but in solution, both are likely present.

Computational studies can predict the relative stability of these tautomers. By calculating the ground-state energies of each form using DFT, one can determine the equilibrium constant and the population ratio of the tautomers at a given temperature. The ratio between tautomers is influenced by the electronic nature of the substituents on the ring. mdpi.com

Beyond tautomerism, structural isomers can also be formed during the synthesis of such compounds. For example, the alkylation of an imidazole ring can lead to different positional isomers if there are multiple reactive nitrogen sites. nih.gov In the case of creating this compound, isomeric impurities could arise depending on the synthetic route.

Table 2: Tautomeric Forms of this compound

| Tautomer Name | Structure | Relative Position of Substituents |

| This compound |  | Methyl group at C5; Trifluoromethyl group at C2 |

| 4-Methyl-2-(trifluoromethyl)-1H-imidazole |  | Methyl group at C4; Trifluoromethyl group at C2 |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations can provide insights into its conformational landscape, vibrational motions, and interactions with its environment (e.g., in a solvent).

Although specific MD simulation studies for this exact molecule are not prominent in the literature, the methodology has been applied to investigate other substituted imidazoles and trifluoromethyl-containing compounds. researchgate.netacs.org An MD simulation would typically begin with a force field, a set of parameters that defines the potential energy of the system. The OPLS (Optimized Potentials for Liquid Simulations) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) force fields are commonly used for organic molecules. sigmaaldrich.com

By simulating the molecule's trajectory over nanoseconds, researchers can analyze:

Conformational Flexibility: While the imidazole ring itself is rigid, the simulation can explore the rotation of the trifluoromethyl group.

Vibrational Dynamics: The simulation can reveal the characteristic frequencies of bond stretching, angle bending, and torsional motions.

Solvent Interactions: When simulated in a solvent box (e.g., water or an organic solvent), MD can model how solvent molecules arrange around the solute and the dynamics of hydrogen bonding between the imidazole N-H group and solvent molecules. researchgate.net

The results of an MD simulation can be used to generate properties such as the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function (RDF) to understand solvent structure.

Analysis of Non-Covalent Interactions within the Molecular System

Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and reactivity of molecules. The imidazole ring is capable of participating in a variety of NCIs, including hydrogen bonds and π-system interactions. nih.govnih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these forces. researchgate.netresearchgate.net

For this compound, the key non-covalent interactions expected are:

Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the pyridine-like nitrogen atom (N3) acts as a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds (e.g., N-H···N) in the solid state or with solvent molecules. nih.gov

Halogen Bonding and other interactions: The electron-rich fluorine atoms of the trifluoromethyl group can participate in various weak interactions. While fluorine is not a typical halogen bond donor, the polarized C-F bonds can interact with nucleophilic or electrophilic sites.

π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with other aromatic systems.

NCI plot analysis visually distinguishes between stabilizing attractive interactions (like hydrogen bonds, colored blue or green) and destabilizing steric repulsion (colored red). researchgate.net A computational study on this compound would likely reveal a network of these interactions governing its supramolecular chemistry.

Applications of 5 Methyl 2 Trifluoromethyl 1h Imidazole in Diverse Chemical Fields Excluding Direct Biomedical/pharmacological Uses

Strategic Role as a Key Synthetic Intermediate in Organic Synthesis

The structure of 5-Methyl-2-(trifluoromethyl)-1H-imidazole makes it an important building block, or synthetic intermediate, for the construction of more complex molecules. The imidazole (B134444) core is a privileged structure in chemistry, and methods to create substituted versions are of great interest. The van Leusen reaction, for example, is a well-established strategy for synthesizing the imidazole ring system, which can be adapted to produce a variety of derivatives. nih.gov

The true value of this compound lies in the reactivity of its constituent parts, which allows for further functionalization. The imidazole ring can undergo reactions such as N-alkylation or N-arylation, while the methyl and trifluoromethyl groups influence the ring's reactivity and the properties of the final products. For instance, synthetic methods have been developed to produce related structures like 1-Aryl-4-Tosyl-5-(trifluoromethyl)-1H–imidazoles, demonstrating how the core trifluoromethyl-imidazole structure can be elaborated upon. nih.gov This versatility allows chemists to use it as a starting material to access novel compounds with tailored properties for research and development in various chemical domains. Its derivatives are often classified as building blocks for creating new materials and reagents. evitachem.com

**6.2. Contributions to Materials Science

The unique electronic characteristics of this compound and its derivatives make them attractive candidates for the development of advanced materials with specific optical and electronic properties.

Derivatives of methyl-trifluoromethyl-imidazole have been identified as crucial building blocks for materials used in Organic Light-Emitting Diodes (OLEDs), particularly for achieving elusive deep-blue phosphorescence. ossila.com A notable example is the use of a related compound, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, in the synthesis of iridium(III) complexes that act as triplet emitters in OLEDs. ossila.com

Research Findings on an Imidazole-Based OLED Emitter

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Compound Family | Arylimidazole derivative used as a building block. | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | ossila.com |

| Application | Component in phosphorescent OLEDs. | Used to synthesize homoleptic iridium (Ir) triplet emitters. | ossila.com |

| Role of -CF3 Group | Electronic effect on the molecule's energy levels. | Increases the HOMO-LUMO energy gap, enabling a blue shift in photoluminescent emission. | ossila.com |

| Resulting Material | Type of light-emitting material created. | Blue phosphorescent emitter for OLED active layers. | ossila.com |

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions, such as hydrogen bonds. The imidazole ring is an excellent participant in these interactions due to its N-H proton donor site and the sp2-hybridized nitrogen that can act as a proton acceptor. This allows imidazole-containing molecules to form predictable chains, sheets, or three-dimensional networks. acs.org

While direct studies on this compound in polymer chemistry are not widely documented, its potential is evident from related research. For example, imidazole derivatives have been used in anion-binding catalysis where they form ordered supramolecular complexes with other molecules through hydrogen bonding. acs.org The ability to form such defined, non-covalent structures is the foundational principle of creating supramolecular polymers and gels. acs.org The specific methyl and trifluoromethyl substituents on the imidazole ring would influence the strength and geometry of these interactions, offering a way to tune the properties of the resulting supramolecular material.

Utility as Ligands in Catalysis and Coordination Chemistry

The two nitrogen atoms in the imidazole ring make it an excellent ligand for coordinating with metal ions. This property is exploited extensively in the fields of coordination chemistry and catalysis.

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. Imidazole and its derivatives are highly effective ligands for building MOFs due to their ability to bridge metal centers. researchgate.netresearchgate.net

A prominent example is the Zeolitic Imidazolate Framework-8 (ZIF-8), which is synthesized from zinc ions and 2-methylimidazole (B133640). nih.gov ZIF-8 exhibits a robust, porous structure with applications in gas storage and catalysis. The structural similarity of this compound to 2-methylimidazole suggests its high potential as a ligand for creating novel MOFs. The introduction of the trifluoromethyl group would significantly alter the electronic environment of the imidazole ring, which could in turn modify the properties of the resulting MOF, such as its pore size, stability, and affinity for specific guest molecules. Research has shown that functionalized imidazole linkers are key to developing MOFs with tailored properties for applications like selective CO2 capture. mdpi.com

Comparison of Imidazole-Based MOF Ligands

| Ligand | Key Functional Groups | Well-Known MOF | Potential Impact of Ligand | Reference |

|---|---|---|---|---|

| 2-Methylimidazole | Methyl group | ZIF-8 | Forms robust, porous frameworks with Zn(II) ions. | nih.gov |

| This compound | Methyl group, Trifluoromethyl group | (Hypothetical) | The -CF3 group could modify electronic properties, pore environment, and guest selectivity of the resulting MOF. | N/A |

Imidazole-containing compounds can function as catalysts in two primary ways: as organocatalysts themselves or as ligands that modify the behavior of a metal catalyst. In organocatalysis, the imidazole moiety can act as a hydrogen-bond donor to activate substrates, as seen in certain enantioselective reactions. acs.org

More commonly, imidazoles serve as N-heterocyclic ligands in transition metal catalysis. By coordinating to a metal center, the ligand influences the metal's reactivity, selectivity, and stability. The electronic nature of the ligand is paramount. In this compound, the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group have opposing effects. This electronic push-pull system allows for fine-tuning of the ligand's net electron-donating ability. Modulating these electronic properties is a key strategy in catalyst design, as it directly impacts the catalytic cycle and can lead to improved efficiency and selectivity in a wide range of organic transformations.

Research in Agrochemicals and Crop Protection Agents (as a structural motif or intermediate)

While direct application of this compound as an agrochemical is not extensively documented, its structural components are present in more complex molecules patented for their potential use in crop protection. The trifluoromethyl-imidazole moiety is a key building block in the synthesis of certain herbicidal and fungicidal compounds.

Research in this area often focuses on the creation of novel active ingredients by utilizing the unique electronic properties conferred by the trifluoromethyl group, which can enhance the efficacy and stability of the final product. Patents reveal that derivatives of trifluoromethyl- and methyl-substituted imidazoles are crucial intermediates in the production of compounds aimed at controlling unwanted vegetation and fungal pathogens. google.comgoogle.com For instance, the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, a key intermediate for certain agrochemically active molecules, highlights the importance of the methyl-trifluoromethyl-imidazole core structure. google.comgoogle.com The processes described in these patents often involve multi-step syntheses where the imidazole ring, bearing these specific substituents, is constructed and then further modified to yield the final, more complex agrochemical. google.com

The development of such compounds is a continuous process, with research exploring how different substitutions on the imidazole ring can fine-tune the biological activity of the resulting agrochemical. The presence of the trifluoromethyl group is particularly significant as it can increase the lipophilicity and metabolic stability of the molecule, properties that are highly desirable for effective crop protection agents.

Table 1: Examples of Patented Intermediates and Derivatives Related to this compound in Agrochemical Research

| Compound Name | CAS Number | Application/Significance |

| 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine | 697209-40-6 (related structure) | Key intermediate in the synthesis of potential herbicides and fungicides. google.comgoogle.com |

| 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole | Not Available | Precursor in the synthesis of agrochemical intermediates. google.com |

Note: The table includes compounds that are structurally related and highlight the importance of the methyl-trifluoromethyl-imidazole motif in agrochemical synthesis.

Applications in Analytical Chemistry (e.g., derivatization for detection)

In the field of analytical chemistry, the detection and quantification of trace amounts of certain compounds can be challenging due to their low concentrations or poor detector response. Chemical derivatization is a technique used to modify an analyte to produce a new compound with properties that are more suitable for analysis, such as improved volatility for gas chromatography (GC) or enhanced detectability.

The trifluoromethyl group in this compound makes it a potential candidate as a derivatizing agent, particularly for analyses using gas chromatography with electron capture detection (GC-ECD). The highly electronegative fluorine atoms in the trifluoromethyl group can significantly increase the electron-capturing ability of a molecule, leading to a much stronger signal in an ECD detector. This allows for the highly sensitive detection of the derivatized analyte.

While specific, widespread applications of this compound as a derivatizing agent are not extensively documented in readily available literature, the principle of using trifluoromethyl-containing reagents for this purpose is well-established. mdpi.comresearchgate.net For example, reagents containing trifluoromethylphenyl or similar fluorinated groups are used to derivatize amines and other compounds to enhance their detectability. mdpi.com The imidazole portion of this compound could potentially react with analytes containing suitable functional groups, such as acyl halides or other reactive species, thereby tagging them with the trifluoromethyl group for sensitive detection.

The general process of derivatization involves reacting the analyte with the derivatizing agent to form a stable derivative that can be easily separated and detected. The choice of derivatizing reagent depends on the functional group of the analyte and the analytical technique being used. greyhoundchrom.comresearchgate.netjfda-online.com

Table 2: Potential Derivatization Reactions Involving a Trifluoromethyl-imidazole Moiety

| Analyte Functional Group | Potential Reaction with Trifluoromethyl-imidazole Derivative | Purpose of Derivatization |

| Amines | Formation of a stable amide or related linkage | Enhanced detection by GC-ECD mdpi.comresearchgate.net |

| Carboxylic Acids | Esterification to form a detectable ester | Improved volatility and detectability jfda-online.com |

| Alcohols | Formation of ethers or esters | Increased volatility and sensitivity tcichemicals.com |

Note: This table illustrates the potential applications based on the chemical properties of the trifluoromethyl-imidazole structure and established derivatization principles.

Further research would be necessary to fully explore and validate the utility of this compound as a standard derivatizing agent in analytical chemistry. However, its chemical structure suggests a promising potential for such applications, particularly in scenarios requiring high sensitivity and selectivity.

Future Directions and Emerging Research Avenues for 5 Methyl 2 Trifluoromethyl 1h Imidazole

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 5-Methyl-2-(trifluoromethyl)-1H-imidazole is expected to move towards greener and more efficient methods. A significant area of development will likely be the adoption of continuous flow chemistry. researchgate.netthalesnano.com Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. researchgate.netacs.org The implementation of flow reactors, such as the Phoenix Flow Reactor™, allows for reactions at high temperatures and pressures, potentially reducing reaction times and increasing yields for the synthesis of N-alkyl imidazoles and related structures. thalesnano.com

Furthermore, the use of photocatalysis is a promising avenue for more sustainable trifluoromethylation reactions. hanyang.ac.krcapes.gov.br Visible-light-induced trifluoromethylation using reagents like CF3I and a photocatalyst such as Ru(bpy)3Cl2 provides a mild and environmentally friendly alternative to harsh traditional methods. hanyang.ac.krcapes.gov.brcore.ac.uk The development of methods for the direct C-H trifluoromethylation of the imidazole (B134444) ring would be a particularly significant advancement, eliminating the need for pre-functionalized starting materials. researchgate.net The use of cost-effective and readily available trifluoromethyl sources like trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroacetamide (B147638) is also an area of active research for scalable synthesis. organic-chemistry.org

Future research will likely focus on combining these technologies, for instance, by developing a continuous-flow photocatalytic process for the synthesis of this compound. The use of solid-supported catalysts, such as HBF4–SiO2, could also enhance the sustainability of the process by allowing for catalyst recycling. rsc.org

Unveiling Undiscovered Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is ripe for further exploration. A key area of interest is the selective functionalization of the C-H bonds on the imidazole ring. While methods for C-H arylation of imidazoles have been developed using palladium and ruthenium catalysts, applying these to a substrate with a trifluoromethyl group could lead to novel reactivity patterns. acs.org The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of these reactions, potentially enabling the synthesis of new derivatives.

The reactivity of the trifluoromethyl group itself also presents opportunities. For instance, base-mediated didefluorination of o-trifluoromethyl benzylamines has been shown to yield monofluorinated tricyclic 2H-imidazoles through a difluoroquinone methide intermediate. acs.org Investigating similar transformations with this compound could open up pathways to novel fluorinated heterocyclic scaffolds.

Additionally, the development of multicomponent reactions involving this compound as a building block could lead to the rapid construction of complex molecules. beilstein-journals.org The unique electronic properties conferred by the trifluoromethyl group could influence the course of these reactions, leading to products not accessible from non-fluorinated imidazoles.

Advancement of Predictive Computational Models for Structure-Property Relationships

Computational chemistry is poised to play a crucial role in accelerating the discovery and development of applications for this compound. A significant area of focus will be the accurate prediction of its physicochemical properties, particularly its acid dissociation constant (pKa). The pKa is a critical parameter that influences a molecule's behavior in biological systems and its suitability for various applications. nih.gov While general methods for computational pKa prediction exist, developing models specifically trained and validated for fluorinated heterocycles will be essential for achieving high accuracy. nih.govacs.orgresearchgate.netmdpi.com The use of density functional theory (DFT) in combination with appropriate solvation models is a common approach. nih.gov

Beyond pKa prediction, computational models can be used to understand and predict the reactivity of this compound. Machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions. neurips.ccacs.orgnips.ccrjptonline.org By training these models on large datasets of reactions involving similar fluorinated heterocycles, it may be possible to predict which new reactions and transformations are likely to be successful for this specific compound. This predictive capability can help to prioritize experimental efforts and reduce the time and resources required for discovery.

| Computational Modeling Application | Significance for this compound | Relevant Techniques |

| pKa Prediction | Understanding ionization state for biological and materials applications. | Density Functional Theory (DFT), Isodesmic Methods, Linear Free-Energy Relationships (LFER). nih.govacs.org |

| Reaction Outcome Prediction | Guiding the discovery of new chemical transformations. | Machine Learning, Rule-based Expert Systems, Quantum Mechanics. neurips.ccacs.orgnips.cc |

| Structure-Property Relationships | Designing new molecules with desired properties for specific applications. | Quantitative Structure-Activity Relationship (QSAR), Molecular Dynamics (MD) simulations. |

Exploration of New Applications in Advanced Materials and Catalysis

The unique properties of this compound make it an attractive candidate for incorporation into advanced materials. One promising area is the development of novel ionic liquids. alfa-chemistry.com Imidazolium-based ionic liquids are known for their tunable properties, and the introduction of a trifluoromethyl group can enhance thermal stability and hydrophobicity. alfa-chemistry.comnih.govacs.org By N-alkylating this compound, new ionic liquids with potentially useful properties for applications such as electrolytes in fuel cells or as green solvents could be created. thalesnano.comalfa-chemistry.com

In the realm of catalysis, there is potential for this compound and its derivatives to act as organocatalysts. Chiral organocatalysts are of great interest for asymmetric synthesis, and the development of chiral derivatives of this compound could lead to new catalysts for a variety of transformations. acs.org The electron-withdrawing trifluoromethyl group can influence the acidity and hydrogen-bonding ability of the imidazole ring, which are key features for many organocatalytic mechanisms.

Integration with Automated Synthesis and Machine Learning in Chemical Discovery

The future of chemical research will increasingly rely on the integration of automation and artificial intelligence. High-throughput screening (HTS) of reaction conditions is already a powerful tool for accelerating the discovery and optimization of new synthetic methods. acs.orgrsc.org Automated systems can perform a large number of experiments in parallel, allowing for the rapid identification of optimal catalysts, solvents, and other reaction parameters. nih.gov This approach could be applied to discover new reactions for this compound and to optimize its synthesis.

Machine learning will play a synergistic role in this automated workflow. Predictive models can be used to design the initial high-throughput screening experiments, focusing on the most promising areas of chemical space. rjptonline.orgnih.gov As experimental data is generated by the automated platform, it can be fed back into the machine learning models to refine their predictions in an iterative loop. This combination of automated synthesis and machine learning has the potential to dramatically accelerate the pace of discovery for new derivatives and applications of this compound.

Q & A

Q. What are common synthetic routes for 5-Methyl-2-(trifluoromethyl)-1H-imidazole, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via multicomponent reactions or sequential substitution. A validated approach involves condensing substituted aldehydes, amines, and nitroalkanes in polar aprotic solvents (e.g., DMF) under reflux (100–120°C) with catalytic triethylamine or p-toluenesulfonic acid (p-TSA) . For example, cyclocondensation of 2-trifluoromethyl-1H-imidazole precursors with methylating agents (e.g., methyl iodide) in basic media can introduce the methyl group at the 5-position. Key parameters include strict anhydrous conditions to avoid hydrolysis of trifluoromethyl groups and controlled stoichiometry to minimize by-products like 1,2,4-trisubstituted imidazoles .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures should researchers prioritize?

- 1H/13C NMR : The trifluoromethyl group (-CF₃) appears as a quartet (¹JCF ≈ 285 Hz) in ¹³C NMR at δ ~120 ppm, while the methyl group (C5-CH₃) resonates as a singlet at δ 2.3–2.5 ppm in ¹H NMR .

- FTIR : Strong absorptions at 1130–1180 cm⁻¹ (C-F stretching) and 1600–1650 cm⁻¹ (imidazole ring C=N/C=C) confirm structural motifs .

- HRMS : Accurate mass analysis (e.g., [M+H]+ for C₅H₅F₃N₂: calcd. 154.04) validates molecular composition .

Q. How can researchers ensure purity during synthesis, and what chromatographic methods are recommended?

Recrystallization from methanol/ethyl acetate (2:8 v/v) effectively removes polar impurities . For HPLC purification, a C18 column with acetonitrile/water (70:30) mobile phase at 1 mL/min provides baseline separation of imidazole derivatives. Purity ≥95% is achievable with retention times ~8–10 min .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The -CF₃ group is strongly electron-withdrawing, reducing electron density at C2 and C4 positions. This directs electrophilic substitution to C5 (methyl-bearing position) but complicates nucleophilic aromatic substitution. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require bulky ligands (e.g., SPhos) to suppress protodehalogenation. For example, coupling with arylboronic acids at 80°C in toluene/EtOH (3:1) with K₂CO₃ achieves moderate yields (45–60%) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar imidazoles?

Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility) or impurities. Researchers should:

- Validate compound identity via 2D NMR (COSY, HSQC) to confirm substitution patterns .

- Use dose-response curves (IC50/EC50) across multiple replicates to distinguish true activity from false positives .

- Compare results with structurally defined analogs (e.g., 5-fluoro-2-(trifluoromethyl)-1H-imidazole ) to isolate substituent effects.

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to enzymes like cytochrome P450. The trifluoromethyl group enhances hydrophobic interactions but may sterically hinder binding in compact active sites. Docking scores for this compound with COX-2 (PDB: 5KIR) suggest moderate affinity (ΔG ≈ -7.2 kcal/mol), validated by in vitro inhibition assays .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Scaling faces issues like exothermicity during trifluoromethylation and solvent volume constraints. Solutions include:

- Flow chemistry : Continuous processing minimizes heat buildup and improves mixing .

- Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- In-line FTIR monitoring : Tracks reaction progress in real-time to optimize endpoint determination .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |